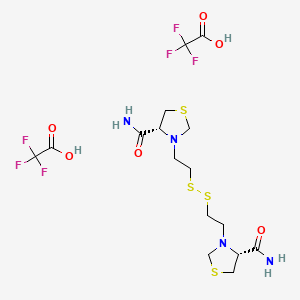
4-Thiazolidinecarboxamide, N,N'-(dithiodi-2,1-ethanediyl)bis-, (R-(R*,R*))-, bis(trifluoroacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazolidinecarboxamide, N,N’-(dithiodi-2,1-ethanediyl)bis-, (R-(R*,R*))-, bis(trifluoroacetate) is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolidine ring and a bis(trifluoroacetate) group. It is known for its stability and reactivity, making it a valuable compound in chemical synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinecarboxamide, N,N’-(dithiodi-2,1-ethanediyl)bis-, (R-(R*,R*))-, bis(trifluoroacetate) typically involves the reaction of thiazolidinecarboxamide with a dithiodiethane derivative under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction. The bis(trifluoroacetate) group is introduced in the final step through a reaction with trifluoroacetic anhydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Thiazolidinecarboxamide, N,N’-(dithiodi-2,1-ethanediyl)bis-, (R-(R*,R*))-, bis(trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Aplicaciones Científicas De Investigación
4-Thiazolidinecarboxamide, N,N’-(dithiodi-2,1-ethanediyl)bis-, (R-(R*,R*))-, bis(trifluoroacetate) has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Thiazolidinecarboxamide, N,N’-(dithiodi-2,1-ethanediyl)bis-, (R-(R*,R*))-, bis(trifluoroacetate) involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. This interaction is facilitated by the reactive thiazolidine ring and the bis(trifluoroacetate) group, which enhance the compound’s reactivity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidinecarboxamide derivatives: Compounds with similar thiazolidine structures but different substituents.
Dithiodiethane derivatives: Compounds with similar dithiodiethane linkages but different functional groups.
Trifluoroacetate derivatives: Compounds with trifluoroacetate groups but different core structures.
Uniqueness
4-Thiazolidinecarboxamide, N,N’-(dithiodi-2,1-ethanediyl)bis-, (R-(R*,R*))-, bis(trifluoroacetate) is unique due to its combination of a thiazolidine ring, a dithiodiethane linkage, and bis(trifluoroacetate) groups. This unique structure imparts specific reactivity and stability, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
147529-92-8 |
|---|---|
Fórmula molecular |
C16H24F6N4O6S4 |
Peso molecular |
610.6 g/mol |
Nombre IUPAC |
(4R)-3-[2-[2-[(4R)-4-carbamoyl-1,3-thiazolidin-3-yl]ethyldisulfanyl]ethyl]-1,3-thiazolidine-4-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H22N4O2S4.2C2HF3O2/c13-11(17)9-5-19-7-15(9)1-3-21-22-4-2-16-8-20-6-10(16)12(14)18;2*3-2(4,5)1(6)7/h9-10H,1-8H2,(H2,13,17)(H2,14,18);2*(H,6,7)/t9-,10-;;/m0../s1 |
Clave InChI |
MNHSBTGIZPIGHA-BZDVOYDHSA-N |
SMILES isomérico |
C1[C@H](N(CS1)CCSSCCN2CSC[C@H]2C(=O)N)C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
C1C(N(CS1)CCSSCCN2CSCC2C(=O)N)C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


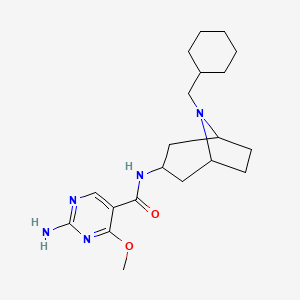
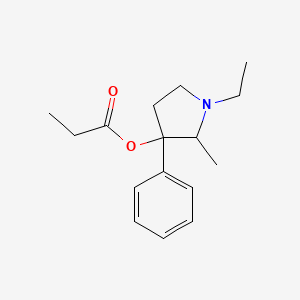
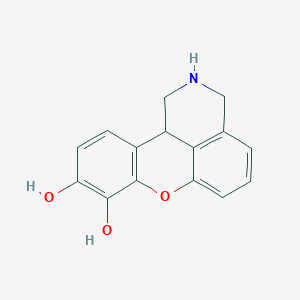

![methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12756150.png)
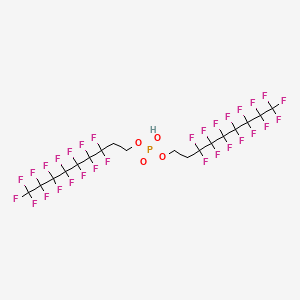
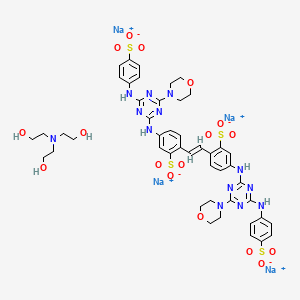

![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12756166.png)
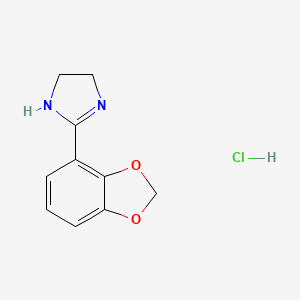

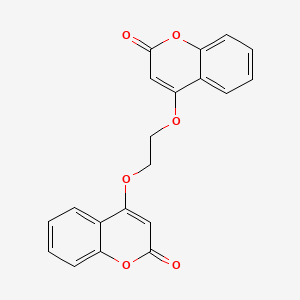
![2-ethyl-9-methyl-5-(1H-pyrrolo[3,2-b]pyridin-3-yl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12756188.png)

